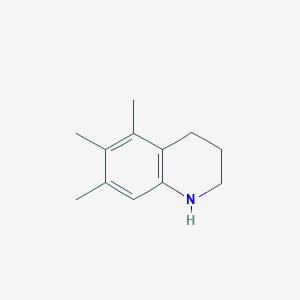

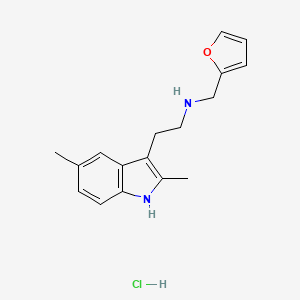

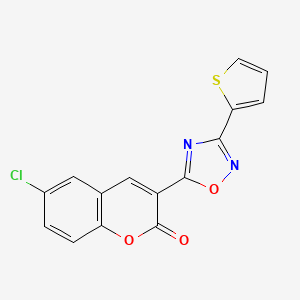

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Anticancer Properties

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including compounds related to our target molecule, have shown promising anticancer activity . Specifically, derivatives containing the 1,2,4-triazole ring exhibit cytotoxic effects against human cancer cell lines (such as MCF-7, Hela, and A549). Notably, some of these compounds demonstrated cytotoxic activity at concentrations lower than 12 μM against Hela cells. Further studies have explored their safety profiles, revealing selectivity against cancerous cells while sparing normal cells.

Organic Light-Emitting Diodes (OLEDs)

Bipolar materials based on 2-(2-phenyl-2H-1,2,4-triazol-3-yl)pyridine have been synthesized for use in OLEDs . These materials exhibit both electron-donating and electron-withdrawing properties, making them suitable for charge transport and emission layers in deep-blue OLEDs.

Hydrogen Bonding Networks

The compound 5-amino-1H-1,2,4-triazole-3-carbohydrazide forms extensive hydrogen bonding interactions, leading to a complex 3D network. This network contributes to its high density, insensitivity, and thermal stability .

Energetic Materials

Derivatives of 5-amino-2H-1,2,3-triazol-4-yl-tetrazole have been prepared, including those with azido and nitro groups. These nitrogen-rich compounds hold promise as energetic materials .

Aromatase Inhibition

Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives within the active site of the aromatase enzyme. Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis .

Mecanismo De Acción

Target of Action

Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that triazole compounds can form bonds with biological targets, which may result in changes in the function of these targets .

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting they may interact with multiple pathways .

Result of Action

Given the known interactions of triazole compounds with biological targets, it is likely that this compound would have some effect at the molecular and cellular level .

Propiedades

IUPAC Name |

3-[3-(triazol-2-yl)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O/c14-7-10-2-1-3-11(6-10)13(19)17-8-12(9-17)18-15-4-5-16-18/h1-6,12H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCAQBFOMUFUBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

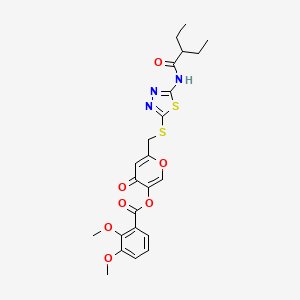

![N-(2,4-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2699770.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2699784.png)

![4-({[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetyl}amino)benzamide](/img/structure/B2699787.png)